Dihydroxyfumaric acid hydrate
Overview
Description
Synthesis Analysis
The synthesis of dihydroxyfumaric acid and its derivatives involves various chemical reactions, including base-mediated cascade aldol addition and fragmentation reactions. These processes are influenced by the choice of base, solvent, and substituents, demonstrating the compound's versatility in organic synthesis. The control and synthetic application of these reactions enable the production of various chemically significant products.
Molecular Structure Analysis
The molecular structure of dihydroxyfumaric acid hydrate and its derivatives plays a crucial role in its reactivity and physical properties. Studies utilizing computational methods and experimental analysis have provided insights into the molecule's structure, elucidating the effects of different substituents and conditions on its behavior in chemical reactions.
Chemical Reactions and Properties
Dihydroxyfumaric acid participates in a wide range of chemical reactions, including decarboxylative cascade reactions and electrochemical behaviors. These reactions enable the short and direct construction of carbohydrates and other molecules, showcasing the compound's utility in synthetic organic chemistry. Its electrochemical properties have also been explored, revealing its oxidation mechanisms and potential applications in electrochemistry.
Physical Properties Analysis
The physical properties of dihydroxyfumaric acid hydrate, including its solubility, melting point, and crystalline structure, are essential for its application in various chemical processes. Computational and experimental studies have helped predict hydrate formation, compound:water ratios, and hydrate crystal structures, providing valuable information for its use in material science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties of dihydroxyfumaric acid, such as its reactivity with free radicals, oxidation behavior, and interactions in biochemical environments, are critical for its applications in chemistry and biology. Research has explored its antioxidant properties and reactions with stable radicals, contributing to our understanding of its potential as a biologically active molecule.
For detailed insights into dihydroxyfumaric acid hydrate and its applications in scientific research, refer to the following sources:
- Occurrence and chemistry of dihydroxyfumaric acid (Secara et al., 2011).
- Base-mediated cascade aldol addition and fragmentation reactions (Ward et al., 2018).
- Decarboxylative cascade reactions of dihydroxyfumaric acid (Richter et al., 2016).
- Electrochemical behaviour of dihydroxyfumaric acid (Sazou et al., 1985).
- Antioxidant properties of dihydroxyfumaric acid (Gorbachev et al., 2015).
Scientific Research Applications
Electrochemical Behavior: Sazou, Karabinas, and Jannakoudakis (1985) explored the electrochemical behavior of dihydroxyfumaric acid in methanol at a mercury electrode, revealing a two-electron wave corresponding to the oxidation of the acid to diketosuccinic acid and two successive one-electron reduction waves. The electroxidation in methanol was found to be an irreversible electrode reaction (Sazou, Karabinas, & Jannakoudakis, 1985).
Oxidation Mechanism: Domínguez and Valera (1980) studied the oxidation mechanism of dihydroxyfumaric acid, highlighting a two-electron transfer through a post-kinetic mechanism and determining the overall reaction and kinetic parameters (Domínguez & Valera, 1980).
Hydrate Formation Prediction: Braun, Karamertzanis, and Price (2011) demonstrated the use of computational methods to predict hydrate formation, including the compound:water ratio and hydrate crystal structures for dihydroxybenzoic acid isomers (Braun, Karamertzanis, & Price, 2011).
Biological Occurrence and Chemistry: Secara, Duca, Vlad, and Macaev (2011) focused on the occurrence and chemistry of dihydroxyfumaric acid in biological sources and its synthetic transformations into biologically active compounds (Secara, Duca, Vlad, & Macaev, 2011).
Chemodivergent Reactions: Ward, Liotta, Krishnamurthy, and France (2018) reported on the base-mediated cascade aldol addition and fragmentation reactions of dihydroxyfumaric acid and aromatic aldehydes, emphasizing the control of chemodivergence via choice of base, solvent, and substituents (Ward, Liotta, Krishnamurthy, & France, 2018).
Dihydroxycarbene Formation: Burgers, McGibbon, and Terlouw (1994) identified dihydroxycarbene formation in the gas phase by electron capture of radical cations derived from dihydroxyfumaric acid (Burgers, McGibbon, & Terlouw, 1994).
Induction of Lipid Peroxidation: Nakano and Obo (1980) investigated the induction of lipid peroxidation by dihydroxyfumaric acid in rat liver mitochondria, revealing insights into the molecular mechanisms involved (Nakano & Obo, 1980).
Safety And Hazards
DHF is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes7. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients7.
Future Directions
The future directions of DHF are not explicitly mentioned in the search results. However, given its role as an endogenous metabolite and its use in organic synthesis, it may continue to be a subject of interest in biochemical and pharmaceutical research.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
(E)-2,3-dihydroxybut-2-enedioic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h5-6H,(H,7,8)(H,9,10);1H2/b2-1+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYHTXQJGPQZGN-TYYBGVCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)O)(C(=O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(=O)O)\O)(\C(=O)O)/O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201036030 | |
Record name | Dihydroxyfumaric acid hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201036030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroxyfumaric acid hydrate | |
CAS RN |
199926-38-0 | |
Record name | Dihydroxyfumaric acid hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201036030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.